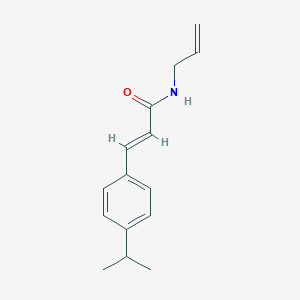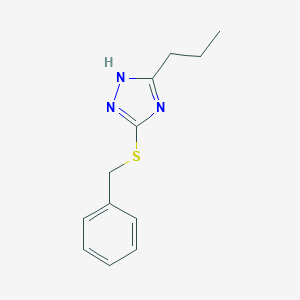
N-allyl-3-(4-isopropylphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-allyl-3-(4-isopropylphenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a member of the acrylamide family and is widely used in various fields, including material science, chemical biology, and medicinal chemistry.
Mechanism of Action
The mechanism of action of N-allyl-3-(4-isopropylphenyl)acrylamide is not fully understood, but it is believed to work by interacting with specific proteins and enzymes in the body. This compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which has been linked to improved cognitive function.
Biochemical and Physiological Effects:
N-allyl-3-(4-isopropylphenyl)acrylamide has been shown to have various biochemical and physiological effects on the body. In animal studies, this compound has been shown to improve cognitive function, reduce inflammation, and protect against oxidative stress. Additionally, N-allyl-3-(4-isopropylphenyl)acrylamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-allyl-3-(4-isopropylphenyl)acrylamide in lab experiments is its ease of synthesis and availability. This compound is relatively easy to synthesize and can be obtained in large quantities, making it a cost-effective choice for researchers. However, one of the limitations of using this compound is its potential toxicity. N-allyl-3-(4-isopropylphenyl)acrylamide has been shown to have toxic effects on cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research of N-allyl-3-(4-isopropylphenyl)acrylamide. One potential area of research is the development of novel drugs for the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, this compound has shown promising results in the development of functionalized polymers with unique properties, making it a potential candidate for the development of new materials. Finally, further studies are needed to better understand the mechanism of action of N-allyl-3-(4-isopropylphenyl)acrylamide and its potential applications in various fields of science.
Synthesis Methods
The synthesis of N-allyl-3-(4-isopropylphenyl)acrylamide involves the reaction of 4-isopropylbenzaldehyde with allylamine in the presence of a catalyst. The resulting product is then reacted with acryloyl chloride to obtain the final product. This synthesis method is simple and efficient, making it a popular choice for researchers.
Scientific Research Applications
N-allyl-3-(4-isopropylphenyl)acrylamide has been extensively studied for its potential applications in various fields of science. In material science, this compound has been used to synthesize functionalized polymers with unique properties, such as improved mechanical strength and thermal stability. In chemical biology, N-allyl-3-(4-isopropylphenyl)acrylamide has been used as a tool to study protein-protein interactions and enzyme activity. In medicinal chemistry, this compound has shown promising results in the development of novel drugs for various diseases, including cancer and Alzheimer's disease.
properties
Product Name |
N-allyl-3-(4-isopropylphenyl)acrylamide |
|---|---|
Molecular Formula |
C15H19NO |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
(E)-3-(4-propan-2-ylphenyl)-N-prop-2-enylprop-2-enamide |
InChI |
InChI=1S/C15H19NO/c1-4-11-16-15(17)10-7-13-5-8-14(9-6-13)12(2)3/h4-10,12H,1,11H2,2-3H3,(H,16,17)/b10-7+ |
InChI Key |
NCDJDAKDXGCACO-JXMROGBWSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NCC=C |
SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NCC=C |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[Butyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol](/img/structure/B255446.png)
![2-[4-(Benzylcarbamoyl)phenoxy]acetic acid](/img/structure/B255447.png)
![1-[3-(2,5-Dimethoxyphenyl)acryloyl]azepane](/img/structure/B255448.png)
![8-[(4-benzyl-1-piperazinyl)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B255450.png)
![9-(1-naphthyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B255451.png)

![Ethyl 4-{[3-(4-morpholinyl)propyl]amino}-8-(trifluoromethyl)-3-quinolinecarboxylate](/img/structure/B255456.png)

![N-{4,5-dimethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2-thienyl}benzamide](/img/structure/B255463.png)
![Ethyl 6-methyl-2-{[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255466.png)


![3-[(3-chlorobenzyl)sulfanyl]-5-ethyl-4H-1,2,4-triazole](/img/structure/B255470.png)
![2,4,6-trimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B255476.png)